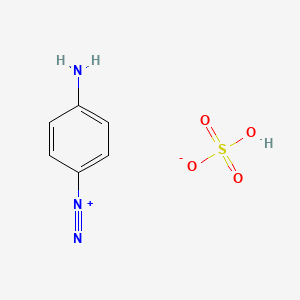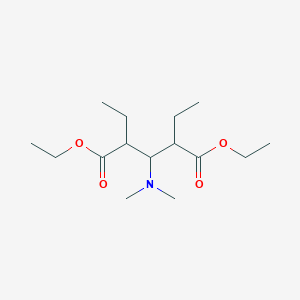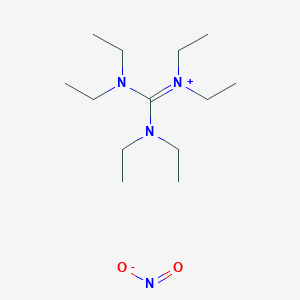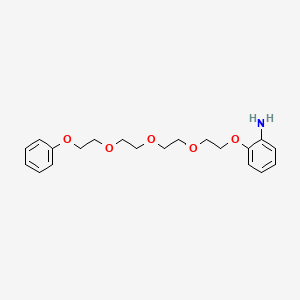
4-Aminobenzene-1-diazonium hydrogen sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminobenzene-1-diazonium hydrogen sulfate is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can undergo various chemical transformations, making diazonium salts valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
4-Aminobenzene-1-diazonium hydrogen sulfate is typically prepared through the diazotization of aniline (4-aminobenzene). The process involves the reaction of aniline with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
The general reaction is as follows: [ \text{C₆H₅NH₂} + \text{HNO₂} + \text{H₂SO₄} \rightarrow \text{C₆H₅N₂HSO₄} + 2\text{H₂O} ]
Industrial Production Methods
In industrial settings, the preparation of diazonium salts like this compound is carried out in large-scale reactors with precise control over temperature and pH. The use of continuous flow reactors allows for efficient production and minimizes the risk associated with handling diazonium compounds, which can be explosive under certain conditions.
化学反应分析
Types of Reactions
4-Aminobenzene-1-diazonium hydrogen sulfate undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, leading to the formation of different aromatic compounds.
Coupling Reactions: The diazonium group can couple with other aromatic compounds to form azo compounds, which are widely used as dyes.
Common Reagents and Conditions
Sandmeyer Reactions: These involve the replacement of the diazonium group with halides or cyanides using copper(I) salts as catalysts. For example, treatment with cuprous chloride (CuCl) yields chlorobenzene.
Diazo Coupling: This reaction involves the coupling of the diazonium salt with phenols or aromatic amines to form azo compounds. The reaction is typically carried out in alkaline conditions.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through diazo coupling reactions.
科学研究应用
4-Aminobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Widely used in the production of azo dyes, which are important in the textile industry.
作用机制
The reactivity of 4-aminobenzene-1-diazonium hydrogen sulfate is primarily due to the presence of the diazonium group. The diazonium group is a good leaving group, which makes it highly reactive towards nucleophiles. The mechanism of action involves the formation of a diazonium ion, which can then undergo various substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
相似化合物的比较
Similar Compounds
Benzenediazonium Chloride: Similar in structure but with a chloride counterion.
Benzenediazonium Fluoroborate: Similar in structure but with a fluoroborate counterion.
Uniqueness
4-Aminobenzene-1-diazonium hydrogen sulfate is unique due to its specific counterion (hydrogen sulfate), which can influence its solubility and reactivity compared to other diazonium salts. The choice of counterion can affect the stability and handling of the diazonium salt, making it suitable for different applications.
属性
CAS 编号 |
89933-87-9 |
|---|---|
分子式 |
C6H7N3O4S |
分子量 |
217.21 g/mol |
IUPAC 名称 |
4-aminobenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C6H6N3.H2O4S/c7-5-1-3-6(9-8)4-2-5;1-5(2,3)4/h1-4H,7H2;(H2,1,2,3,4)/q+1;/p-1 |
InChI 键 |
ZROJVECWKBBTAE-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1N)[N+]#N.OS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![16-[([1,1'-Biphenyl]-2-yl)oxy]-2,5,8,11,14-pentaoxahexadecane](/img/structure/B14382802.png)
![Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate](/img/structure/B14382810.png)
![1-tert-Butyl-4-[1-(4-ethenylphenyl)ethyl]benzene](/img/structure/B14382815.png)


![3-Methoxy-6-[2-(3-methoxy-5-methylphenyl)hydrazinylidene]-5-methylcyclohexa-2,4-dien-1-one](/img/structure/B14382843.png)

![1,1'-[Oxydi(4,1-phenylene)]bis(2,4,6-trimethylpyridin-1-ium) diperchlorate](/img/structure/B14382853.png)
![N-{4-[(2-Methyl-1-phenylpropan-2-yl)oxy]phenyl}-L-phenylalanine](/img/structure/B14382855.png)

![3-{[3-(2-Methylpiperidin-1-yl)propyl]amino}-1H-indazol-5-ol](/img/structure/B14382866.png)

![N-[(4-Butoxyphenyl)methyl]-N'-(2,4-difluorophenyl)-N-heptylurea](/img/structure/B14382879.png)
